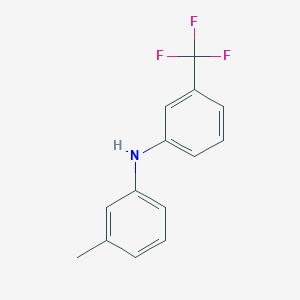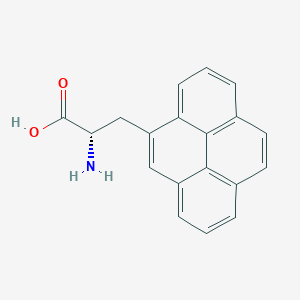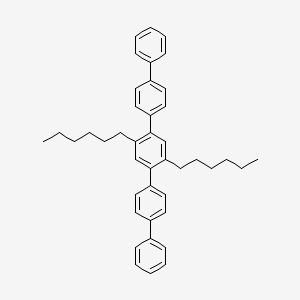
1,4-dihexyl-2,5-bis(4-phenylphenyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-dihexyl-2,5-bis(4-phenylphenyl)benzene is an organic compound that belongs to the class of polyphenylbenzenes This compound is characterized by its unique structure, which includes two hexyl groups and two phenylphenyl groups attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dihexyl-2,5-bis(4-phenylphenyl)benzene typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Core Benzene Structure: The initial step involves the formation of the benzene core with appropriate substituents. This can be achieved through Friedel-Crafts alkylation or acylation reactions.
Attachment of Hexyl Groups: The hexyl groups are introduced via alkylation reactions using hexyl halides in the presence of a strong base such as sodium hydride.
Introduction of Phenylphenyl Groups: The phenylphenyl groups are attached through Suzuki-Miyaura coupling reactions, which involve the reaction of aryl halides with phenylboronic acids in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired purity.
化学反応の分析
Types of Reactions
1,4-dihexyl-2,5-bis(4-phenylphenyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents such as bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Quinones, phenols, or carboxylic acids.
Reduction: Alkylbenzenes or cyclohexyl derivatives.
Substitution: Halogenated benzenes, amines, or thiols.
科学的研究の応用
1,4-dihexyl-2,5-bis(4-phenylphenyl)benzene has several scientific research applications:
Materials Science: Used as a building block for the synthesis of organic semiconductors and conductive polymers.
Organic Electronics: Employed in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Chemistry: Serves as a model compound for studying the effects of substituents on the electronic properties of polyphenylbenzenes.
Biology and Medicine:
作用機序
The mechanism of action of 1,4-dihexyl-2,5-bis(4-phenylphenyl)benzene in its applications is largely dependent on its electronic properties and ability to interact with other molecules. In organic electronics, the compound’s conjugated system allows for efficient charge transport and light emission. In biological systems, the compound’s hydrophobic and aromatic nature enables it to interact with lipid membranes and proteins, potentially affecting their function.
類似化合物との比較
Similar Compounds
- 1,4-bis(2,5-dimethoxyphenyl)benzene
- 1,4-bis(2,5-diphenylphenyl)benzene
- 1,4-dibromo-2,5-bis(phenylalkoxy)benzene
Uniqueness
1,4-dihexyl-2,5-bis(4-phenylphenyl)benzene is unique due to the presence of both hexyl and phenylphenyl groups, which impart distinct electronic and steric properties. These features make it particularly suitable for applications in organic electronics and materials science, where specific electronic properties are crucial.
特性
分子式 |
C42H46 |
|---|---|
分子量 |
550.8 g/mol |
IUPAC名 |
1,4-dihexyl-2,5-bis(4-phenylphenyl)benzene |
InChI |
InChI=1S/C42H46/c1-3-5-7-11-21-39-31-42(38-29-25-36(26-30-38)34-19-15-10-16-20-34)40(22-12-8-6-4-2)32-41(39)37-27-23-35(24-28-37)33-17-13-9-14-18-33/h9-10,13-20,23-32H,3-8,11-12,21-22H2,1-2H3 |
InChIキー |
FGGXKTXKGWTFKR-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1=CC(=C(C=C1C2=CC=C(C=C2)C3=CC=CC=C3)CCCCCC)C4=CC=C(C=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5R,10S)-N-(2-(1H-Imidazol-4-yl)ethyl)-7,9-dibromo-10-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,6,8-triene-3-carboxamide](/img/structure/B15218898.png)
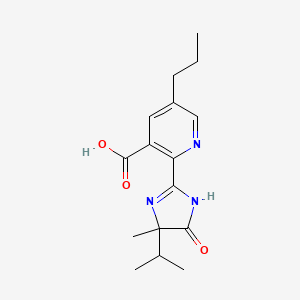
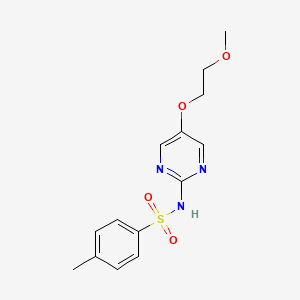
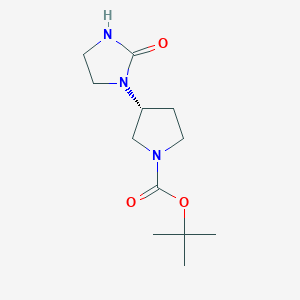
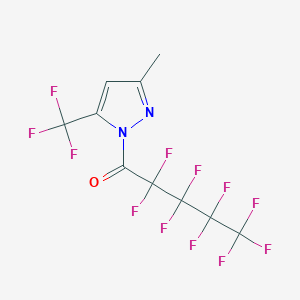
![2-Chloro-4-((1S,3R,5S)-1,3-dihydroxy-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B15218931.png)
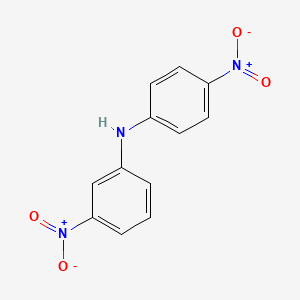

![Benzyl 3-(methylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15218957.png)

